Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. This compound features a phenyl group at position 3, a 2-ethoxybenzamido substituent at position 5, and an ethyl ester moiety at position 1 (Figure 1).
Properties
IUPAC Name |
ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-31-18-13-9-8-12-16(18)21(28)25-22-19-17(14-33-22)20(24(30)32-4-2)26-27(23(19)29)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDAYORLTPZNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thienyl derivative and a hydrazine derivative can form the thieno[3,4-d]pyridazine ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl derivative reacts with the thieno[3,4-d]pyridazine core in the presence of a Lewis acid catalyst.
Attachment of the Ethoxybenzamido Group: This step involves the reaction of the intermediate compound with 2-ethoxybenzoyl chloride in the presence of a base to form the ethoxybenzamido substituent.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in key biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,4-d]pyridazine derivatives share a common scaffold but differ in substituents, which critically modulate their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Key Observations :
- Position 5: The target’s 2-ethoxybenzamido group introduces steric bulk and hydrogen-bonding capacity, contrasting with the smaller methylamino group in Compound 65. This may enhance target selectivity or binding affinity.
- Position 7 : Bromination (Compound 68) increases molecular weight and polarizability, which could influence pharmacokinetics.
Structure-Activity Relationship (SAR) Insights
- Tau Aggregation Inhibition : In , analogs with 4-chlorophenyl at position 3 (e.g., Compound 66) showed moderate activity in tau aggregation assays. The target’s phenyl group may reduce steric hindrance, favoring interactions with hydrophobic pockets in tau fibrils.
- Substituent Electronics : The 2-ethoxy group in the benzamido moiety (target compound) could enhance electron-donating effects, stabilizing interactions with polar residues in the tau protein .
- Synthetic Accessibility : Compound 68’s high yield (75%) suggests bromination is efficient, whereas the target’s benzamido group may require multistep synthesis (e.g., coupling 2-ethoxybenzoic acid to an amine precursor).
Spectroscopic and Physicochemical Properties
*Predicted based on analogous compounds.
†Calculated for C₂₄H₂₁N₃O₅S.
Key Notes:
Functional Comparisons with Non-Thienopyridazine Analogs
While focuses on 2-amino-3-benzoylthiophenes as adenosine A1 receptor enhancers, these compounds share functional similarities with thienopyridazines:
- Allosteric Modulation: Both classes exhibit substituent-dependent allosteric effects. The target’s benzamido group may stabilize agonist-bound conformations of proteins, akin to benzoylthiophenes enhancing adenosine receptor binding .
- Hydrogen-Bonding Networks : The 2-ethoxy group in the target compound could mimic the benzoyl moiety’s role in , facilitating interactions with receptor residues.
Biological Activity
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential for biological activity. This compound is characterized by its thieno[3,4-d]pyridazine core structure, which incorporates various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C24H21N3O5S
- Molecular Weight : 463.51 g/mol
Structural Features
The compound features a thieno[3,4-d]pyridazine core with an ethoxybenzamido group and a phenyl substituent. The presence of these functional groups contributes to its reactivity and potential biological interactions.
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Functional Groups | Ethoxybenzamido, Phenyl |
| Potential Biological Activity | Antagonism of adenosine receptors, anti-inflammatory effects |
This compound has been identified as an allosteric modulator of the adenosine A1 receptor (A1AR). This interaction suggests that the compound may act as both an antagonist and an inverse agonist, influencing various signaling pathways related to inflammation and cell proliferation .
Pharmacological Studies
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. Additionally, it has been observed to inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Anticancer Activity : In a cell line study involving breast cancer cells, the compound showed a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyldihydrothieno[3,4-d]pyridazine | Anti-inflammatory | Nitro group enhances reactivity |
| Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyldihydrothieno[3,4-d]pyridazine | Anticancer | Cyclopropane ring affects solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
